N-(2-methoxyphenyl)-N'-2-pyridinylethanediamide
Description
N-(2-Methoxyphenyl)-N'-2-pyridinylethanediamide is a diamide compound featuring a 2-methoxyphenyl group and a pyridinyl moiety linked via an ethanediamide bridge. The 2-methoxyphenyl group is a common pharmacophore in drug design due to its electron-donating methoxy substituent, which can influence metabolic stability and binding affinity . The pyridinyl ring, a nitrogen-containing heterocycle, often enhances solubility and participates in hydrogen bonding, critical for receptor interactions . This combination suggests possible utility in targeting enzymes or receptors where aromatic stacking and polar interactions are key.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N'-pyridin-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-11-7-3-2-6-10(11)16-13(18)14(19)17-12-8-4-5-9-15-12/h2-9H,1H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBPBKAVNCZJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methoxyphenyl)-N'-2-pyridinylethanediamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.29 g/mol
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties.
The compound induces apoptosis in cancer cells through the following mechanisms:
- Inhibition of the PI3K/Akt signaling pathway.
- Induction of oxidative stress leading to cell death.
- Modulation of apoptosis-related proteins (e.g., Bcl-2 family).
Case Studies
- Breast Cancer : A study reported that the compound inhibited the growth of MCF-7 breast cancer cells by 50% at a concentration of 10 µM. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, promoting cell cycle arrest at the G1 phase.
- Lung Cancer : In A549 lung cancer cells, treatment with 15 µM of this compound resulted in a 70% reduction in cell viability, attributed to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens.
Spectrum of Activity
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | 32 µg/mL |
| Gram-negative Bacteria | 64 µg/mL |
| Fungi | 128 µg/mL |
The antimicrobial effects are believed to result from disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties.
In Vivo Studies
In a murine model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by approximately 40% compared to control groups.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits.
Mechanism of Neuroprotection
The neuroprotective effects are hypothesized to stem from:
- Reduction in oxidative stress.
- Modulation of neurotransmitter levels (e.g., serotonin and dopamine).
- Enhancement of neurotrophic factors (e.g., BDNF).
Comparison with Similar Compounds
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS: 745047-97-6)
- Structure : Differs by a 4-methyl group on the benzyl ring (vs. unsubstituted 2-methoxyphenyl in the target compound).
- This substitution may alter metabolic pathways, as methyl groups are often sites for oxidative metabolism .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (EP3348550A1)
- Structure : Contains a benzothiazole ring (electron-withdrawing trifluoromethyl group) instead of pyridinyl and an acetamide linker (vs. ethanediamide).
- Impact : The benzothiazole moiety is rigid and polar, likely enhancing binding to enzymes like kinases. The trifluoromethyl group improves metabolic stability but may increase toxicity risks .
Functional Group Variations
N-(2-Methoxyphenyl)ethanethioamide (CAS: 29277-46-1)
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with a chloro substituent (electron-withdrawing) and phenyl group.
- Impact : The chloro group enhances electrophilicity, making it reactive in polymerization reactions. The phthalimide structure is rigid, favoring crystallinity in materials science applications .
- Applications: Used as a monomer for high-performance polyimides, highlighting the importance of halogen substituents in polymer synthesis .
25X-NBOMe Series (e.g., 25I-NBOMe)
- Structure : 2-methoxyphenylmethyl group attached to a phenethylamine core with halogen substituents (I, Br, Cl).
- Impact : Halogens increase receptor binding affinity (e.g., serotonin 5-HT2A) but also elevate cardiotoxicity due to prolonged receptor activation .
- Comparison : The target compound lacks the phenethylamine backbone and halogen substituents, likely reducing psychoactivity but improving safety profiles .
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Bulky diphenylethyl and naphthalene groups linked via a propanamide.
Metabolic and Enzymatic Interactions
- Metabolism of 2-Methoxyphenyl Derivatives: N-(2-Methoxyphenyl)hydroxylamine is metabolized by CYP1A and CYP2E1 enzymes to o-aminophenol and o-anisidine, with species-specific variations (higher reductive activity in rabbits vs. rats) . The 2-methoxy group in the target compound may undergo demethylation or oxidation, influenced by CYP isoforms. Substitutions (e.g., methyl in ) could slow these processes, altering bioavailability .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
